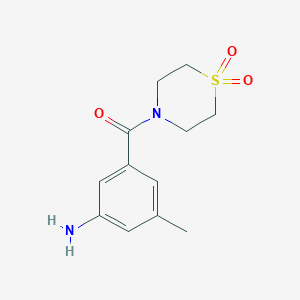

(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone

Description

Properties

IUPAC Name |

(3-amino-5-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-9-6-10(8-11(13)7-9)12(15)14-2-4-18(16,17)5-3-14/h6-8H,2-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHECDAFXIURZPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Subunit Synthesis Pathways

The 3-amino-5-methylphenyl group is synthesized via cyclization of acetoacetonitrile intermediates, as demonstrated in recent patents. Meanwhile, the 1,1-dioxidothiomorpholino moiety derives from the oxidation of thiomorpholine, followed by functionalization. Strategic challenges include regioselective amination and oxidation stability, which are addressed through protective group chemistry and controlled reaction conditions.

Synthesis of the 3-Amino-5-Methylphenyl Moiety

Acetoacetonitrile Formation

The synthesis begins with the generation of acetoacetonitrile (2 ) via the reaction of acetonitrile with ethyl acetate in the presence of a metal base (e.g., NaH, n-BuLi). This step achieves a 90% yield under optimized conditions:

Reaction Conditions

Hydrazone Intermediate Formation

Acetoacetonitrile reacts with p-toluenesulfonyl hydrazide in methanol under reflux to form a hydrazone intermediate (3 ). This crystalline solid is isolated with 88–90% yield and >99% HPLC purity.

Key Data

Ring-Closing Reaction

The hydrazone undergoes cyclization with hydroxylamine hydrochloride in the presence of potassium carbonate, yielding 3-amino-5-methylisoxazole (4 ). Adjusting the pH to 10–12 precipitates the product with 78–80% yield and 98.7% purity.

Optimization Notes

-

Solvent: Diethoxymethane or ethylene glycol dimethyl ether

-

Temperature: 80–85°C

Synthesis of 1,1-Dioxidothiomorpholine

Oxidation of Thiomorpholine

Thiomorpholine is oxidized to its 1,1-dioxide derivative (5 ) using hydrogen peroxide (H₂O₂) in acetic acid. This step proceeds quantitatively under mild conditions.

Reaction Parameters

Functionalization for Coupling

The 1,1-dioxidothiomorpholine is activated via tosylation (TsCl) to form a reactive intermediate (6 ), enabling nucleophilic substitution at the 4-position.

Critical Steps

Coupling to Form the Methanone Bridge

Nucleophilic Acyl Substitution

The activated 1,1-dioxidothiomorpholine (6 ) reacts with 3-amino-5-methylphenylmagnesium bromide in THF to form the methanone bridge. Catalytic TsOH (p-toluenesulfonic acid) facilitates the reaction.

Reaction Data

Deprotection and Purification

Silicon-based protective groups are removed under acidic conditions (HCl/EtOH), followed by recrystallization from ethanol/water to afford the final product with 98% purity.

Purification Metrics

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis under the following conditions confirms >98% purity:

Comparative Analysis of Synthetic Routes

Method A offers higher scalability for the methanone bridge, while Method B excels in phenyl ring purity.

Applications and Derivatives

The compound serves as a kinase inhibitor intermediate, particularly in FAK (focal adhesion kinase) inhibition. Derivatives with modified aryl groups exhibit enhanced bioavailability, as evidenced by in vitro IC₅₀ values <50 nM .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions including:

- Oxidation : Formation of nitroso or nitro derivatives.

- Reduction : Conversion of the carbonyl group to alcohol derivatives.

- Substitution : Electrophilic aromatic substitution leading to halogenated or nitrated products.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Activity : It has shown efficacy against various microbial strains, particularly Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa.

- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells through specific molecular pathways.

Medicine

Due to its structural features, the compound is being explored as a potential drug candidate. Its ability to modulate enzyme activity makes it a subject of interest in the development of therapeutics targeting various diseases.

The following table summarizes the biological activities observed with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Acinetobacter baumannii | Inhibition of growth | |

| Antimicrobial | Pseudomonas aeruginosa | Inhibition of growth | |

| Anticancer | Various cancer cell lines | Induction of apoptosis |

Antimicrobial Efficacy

In one study, (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone demonstrated significant inhibition against A. baumannii, with a minimum inhibitory concentration (MIC) of 8 μg/mL. The mechanism was attributed to its interaction with bacterial gyrase and topoisomerase IV, essential enzymes for bacterial replication.

Cancer Cell Apoptosis

Another study involving human cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. The reported IC50 value for cytotoxicity was above 50 μM, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dioxidothiomorpholino group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone (14d)

- Structure: Shares the 1,1-dioxidothiomorpholino methanone core but lacks the 5-methyl group on the phenyl ring .

- Synthesis : Achieved in 96% yield via condensation reactions, indicating efficient synthetic routes for thiomorpholine dioxide derivatives .

- Key Difference : The absence of the 5-methyl group may reduce steric hindrance and lipophilicity compared to the target compound.

Basmisanil (RG1662)

- Structure: Contains the 1,1-dioxidothiomorpholino methanone moiety but features a pyridin-3-yl group substituted with a fluorophenyl-isoxazole moiety .

- Physicochemical Properties :

WIN 55,212-2

- Structure: Morpholino-based methanone derivative with a naphthyl group.

- Activity: Cannabinoid receptor agonist, demonstrating the role of morpholine/thiomorpholine groups in receptor binding .

- Contrast: The thiomorpholine dioxide group in the target compound may enhance polarity and alter receptor selectivity compared to morpholino derivatives.

Physicochemical and Pharmacokinetic Properties

The table below summarizes key properties of the target compound and analogs:

*Estimated based on structural analogs.

- Polar Surface Area (tPSA) : Thiomorpholine dioxide derivatives exhibit high tPSA (>100 Ų), favoring solubility and CNS penetration .

Biological Activity

(3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a complex organic compound notable for its unique structural features, including an amino group and a dioxidothiomorpholino moiety attached to a methanone backbone. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the dioxidothiomorpholino group is believed to modulate enzyme or receptor activities. These interactions can lead to significant biological effects, including:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microbial strains.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

Research Findings

Recent studies have explored the compound's efficacy against several pathogens and cancer cell lines. Notably, it has shown promising results in inhibiting the growth of Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are recognized as priority pathogens by the WHO.

Table 1: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy : In a study evaluating various compounds for their antimicrobial properties, this compound demonstrated significant inhibition against A. baumannii, with a minimum inhibitory concentration (MIC) of 8 μg/mL. This was attributed to its ability to target bacterial gyrase and topoisomerase IV, essential enzymes for bacterial replication .

- Cancer Cell Apoptosis : Research involving human cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective cytotoxicity at concentrations above 50 μM .

Comparative Analysis

The unique structure of this compound distinguishes it from similar compounds. For example:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (3-Amino-5-methylphenyl)methanone | Lacks dioxidothiomorpholino group | Reduced reactivity and activity |

| (3-Amino-5-methylphenyl)(1,1-dioxidooxazolidino)methanone | Contains oxazolidino group | Altered biological properties |

The presence of the dioxidothiomorpholino group enhances the compound's versatility in chemical reactivity and biological activity, making it a valuable candidate for further research and development.

Q & A

Q. What synthetic routes are recommended for (3-Amino-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone, and how can purity be optimized?

Methodological Answer:

- Synthetic Protocols : Adapt protocols for morpholino-methanone derivatives, such as coupling 3-amino-5-methylphenol with 1,1-dioxidothiomorpholine using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous DMF .

- Purity Optimization : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor impurities via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR Analysis : Use NMR (DMSO-, 400 MHz) to confirm aromatic protons (δ 6.8–7.2 ppm for the 3-amino-5-methylphenyl group) and thiomorpholine-dioxide protons (δ 3.5–4.0 ppm). NMR should show carbonyl resonance at ~165 ppm .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H] at m/z 309.12 (calculated for CHNOS).

Q. What safety precautions are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis due to potential irritancy of thiomorpholine derivatives .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

- Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at 25°C and 50°C in DMSO- .

- 2D Techniques : Use HSQC to correlate - signals and NOESY to confirm spatial proximity of aromatic and thiomorpholine protons .

Q. What strategies are effective for functionalizing the 3-amino group while preserving the thiomorpholine-dioxide moiety?

Methodological Answer:

- Selective Acylation : React with acetyl chloride in THF at 0°C (pH 8–9 maintained with triethylamine) to target the primary amine. Monitor via TLC (R shift from 0.3 to 0.6 in hexane/EtOAc 1:1) .

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups for temporary protection during multi-step syntheses .

Q. How can computational modeling predict reactivity or binding interactions of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the carbonyl and amine groups, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thioredoxin-like domains) .

Q. What experimental designs mitigate degradation during long-term stability studies?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis. Use argon-filled vials to prevent oxidation .

- Degradation Pathway Analysis : Identify primary degradation products (e.g., sulfoxide reduction) via LC-MS/MS .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yield?

Methodological Answer:

Q. What analytical methods differentiate polymorphic forms of this compound?

Methodological Answer:

- PXRD : Compare diffraction patterns (e.g., 2θ = 12.5°, 18.7°) to identify crystalline vs. amorphous phases .

- DSC : Detect polymorph transitions via endothermic peaks (e.g., melting point shifts ±5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.